1,1-difluoroethene;1,1,2,2-tetrafluoroethene
Overview
Description
1,1-Difluoroethene: and 1,1,2,2-tetrafluoroethene are organofluorine compounds with significant industrial and scientific applications.
Preparation Methods
1,1-Difluoroethene: is typically synthesized through the dehydrofluorination of 1,1,1,2-tetrafluoroethane. This reaction is carried out in the presence of a strong base such as potassium hydroxide at elevated temperatures . Industrial production often involves the use of specialized reactors to ensure high yield and purity.
1,1,2,2-Tetrafluoroethene: is produced by the pyrolysis of chlorodifluoromethane at high temperatures. This process involves heating chlorodifluoromethane to around 600-700°C, resulting in the elimination of hydrogen chloride and the formation of tetrafluoroethylene . The reaction is typically conducted in the presence of a catalyst to enhance efficiency and selectivity.
Chemical Reactions Analysis
1,1-Difluoroethene: undergoes various chemical reactions, including:
Addition Reactions: It can react with halogens and hydrogen halides to form dihalogenated or halogenated derivatives.
1,1,2,2-Tetrafluoroethene: is known for:
Scientific Research Applications
1,1-Difluoroethene: is widely used in the production of PVDF, which has applications in:
Chemistry: As a material for chemical-resistant coatings and membranes.
Biology: In the manufacturing of biocompatible materials for medical devices.
Industry: For the production of high-performance seals, gaskets, and pipes.
1,1,2,2-Tetrafluoroethene: is crucial in the production of PTFE, which is used in:
Mechanism of Action
1,1-Difluoroethene: exerts its effects primarily through polymerization, where the double bond in the molecule opens up to form long chains of PVDF. This process is initiated by free radicals generated from initiators such as peroxides .
1,1,2,2-Tetrafluoroethene: polymerizes through a similar mechanism, where the double bonds in the monomer units open up to form PTFE. The polymerization is typically initiated by high temperatures and pressures, often in the presence of a catalyst .
Comparison with Similar Compounds
1,1-Difluoroethene: can be compared to other fluoroethenes such as:
1,1,1-Trifluoroethene: Similar in structure but with different reactivity and polymerization properties.
1,1,2-Trifluoroethene: Another isomer with distinct chemical properties and applications.
1,1,2,2-Tetrafluoroethene: is unique compared to:
1,1,1,2-Tetrafluoroethane: An isomer used primarily as a refrigerant rather than a polymer precursor.
Hexafluoropropylene: Another fluorinated monomer used in the production of fluoroelastomers.
These comparisons highlight the unique properties and applications of 1,1-difluoroethene and 1,1,2,2-tetrafluoroethene in various fields.
Properties
IUPAC Name |
1,1-difluoroethene;1,1,2,2-tetrafluoroethene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F4.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWAJHABMBTNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(F)F.C(=C(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25684-76-8 | |
Details | Compound: Tetrafluoroethylene-vinylidene fluoride copolymer | |
Record name | Tetrafluoroethylene-vinylidene fluoride copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25684-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
164.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25684-76-8 | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025684768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with 1,1-difluoroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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